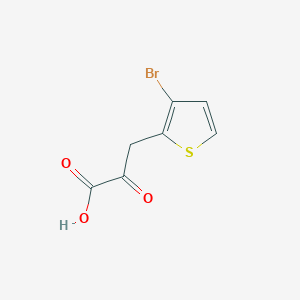

3-(3-溴噻吩-2-基)-2-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

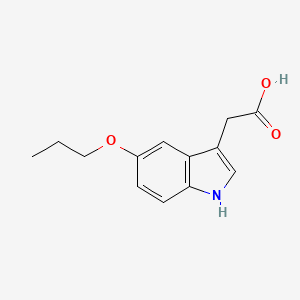

“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the CAS Number: 1247800-38-9 . It has a molecular weight of 235.1 . It is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . The reaction conditions were well-tolerated by a wide range of electron-donating and withdrawing functional groups .

Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives from N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction has been reported to yield moderate to good yields (58–72%) .

Physical and Chemical Properties Analysis

“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” has a molecular weight of 235.1 . It is stored at room temperature and is available in powder form .

科学研究应用

铃木-宫浦偶联

3-(3-溴噻吩-2-基)-2-氧代丙酸: 是一种有价值的铃木-宫浦(SM)交叉偶联反应的构建模块。SM 偶联是一种形成碳-碳键的强大方法,特别是芳基或乙烯基硼化合物与芳基或乙烯基卤化物之间的键。以下是它的工作原理:

- 3-(3-溴噻吩-2-基)-2-氧代丙酸的作用: 该化合物在 SM 偶联中用作硼试剂。 它的温和反应条件、官能团耐受性和环境相容性使其成为首选 .

亚胺及其衍生物

使用3-(3-溴噻吩-2-基)-2-氧代丙酸轻松合成亚胺衍生物值得注意。研究人员已成功地将铃木交叉偶联与 N-(4-溴苯基)-1-(3-溴噻吩-2-基)甲亚胺一起使用,产生了各种亚胺。 这些反应可以耐受多种供电子基团和吸电子基团 .

安全和危害

未来方向

The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives . Given the importance of imine functional groups, future research could focus on synthesizing novel series of thiophene-based imines via Suzuki cross-coupling reaction . Additionally, computational studies of synthesized derivatives could be carried out to determine their pharmaceutical potential .

属性

IUPAC Name |

3-(3-bromothiophen-2-yl)-2-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUJOIBEDHRROV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B2387183.png)

![N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2387186.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387194.png)

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)

![2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2387200.png)

![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)